

A Technical Guide to Commercial Norethindrone-13C2 for Pharmaceutical Research

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Compound of Interest

Compound Name: Norethindrone-13C2

Cat. No.: B14083844

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available **Norethindrone-13C2**, a stable isotope-labeled internal standard essential for the quantitative analysis of norethindrone in complex biological matrices. This document details supplier specifications, applications, and relevant experimental workflows to support drug development, pharmacokinetic studies, and clinical mass spectrometry.

Introduction to Norethindrone and its Labeled Analog

Norethindrone (also known as norethisterone) is a synthetic progestin widely used in oral contraceptives, menopausal hormone therapy, and for the treatment of gynecological disorders such as endometriosis and abnormal uterine bleeding.^{[1][2]} Accurate quantification of norethindrone in biological samples is critical for pharmacokinetic (PK), bioequivalence, and metabolism studies.

Stable isotope-labeled compounds, such as **Norethindrone-13C2**, are the gold standard for internal standards in mass spectrometry-based quantification.^[1] By incorporating two carbon-13 atoms, **Norethindrone-13C2** is chemically identical to the unlabeled analyte but has a distinct mass-to-charge ratio (m/z). This allows it to co-elute chromatographically and experience similar ionization effects as the analyte, correcting for variations in sample

preparation and instrument response, thereby ensuring highly accurate and precise quantification.^[1]

Commercial Suppliers and Product Offerings

Several specialized chemical suppliers provide **Norethindrone-13C2** for research purposes. The following tables summarize the available products and their key specifications.

Table 1: Commercial Supplier Summary

Supplier	Product Name	Catalog / Item Number
MedchemExpress	Norethindrone-13C2	HY-B0554S1 ^[1] ^[3]
Cambridge Isotope Laboratories, Inc.	Norethindrone (ethynyl- ¹³ C ₂ , 99%)	CLM-2468-PK ^[2]
Pharmaffiliates	Norethindrone-13C2, d2	PA STI 069010 ^[4]

Table 2: Comparative Product Specifications

Specification	MedchemExpress	Cambridge Isotope Laboratories, Inc.	Pharmaffiliates
Product Name	Norethindrone-13C2	Norethindrone (ethynyl- ¹³ C ₂ , 99%)	Norethindrone-13C2, d2
Labeled CAS Number	201741-02-8[5]	201741-02-8[2]	Not Available
Unlabeled CAS Number	68-22-4	68-22-4[2]	Not Available
Molecular Formula	C ₁₈ ¹³ C ₂ H ₂₆ O ₂	C ₁₈ ¹³ C ₂ H ₂₆ O ₂ [2]	C ₁₈ ¹³ C ₂ H ₂₄ D ₂ O ₂ [4]
Molecular Weight	Not Specified	300.41[2]	302.42[4]
Chemical Purity	Not Specified	>98%[2]	Not Specified
Isotopic Enrichment	Not Specified	99% (for ¹³ C ₂)[2]	Not Specified
Appearance	Not Specified	Not Specified	White Crystalline Solid[4]
Storage Conditions	Not Specified	Room temperature, away from light and moisture[2]	2-8°C Refrigerator[4]
Stated Applications	Internal standard for NMR, GC-MS, LC-MS[1]	Clinical MS, Metabolism, Metabolomics[2]	Labeled progestogen[4]

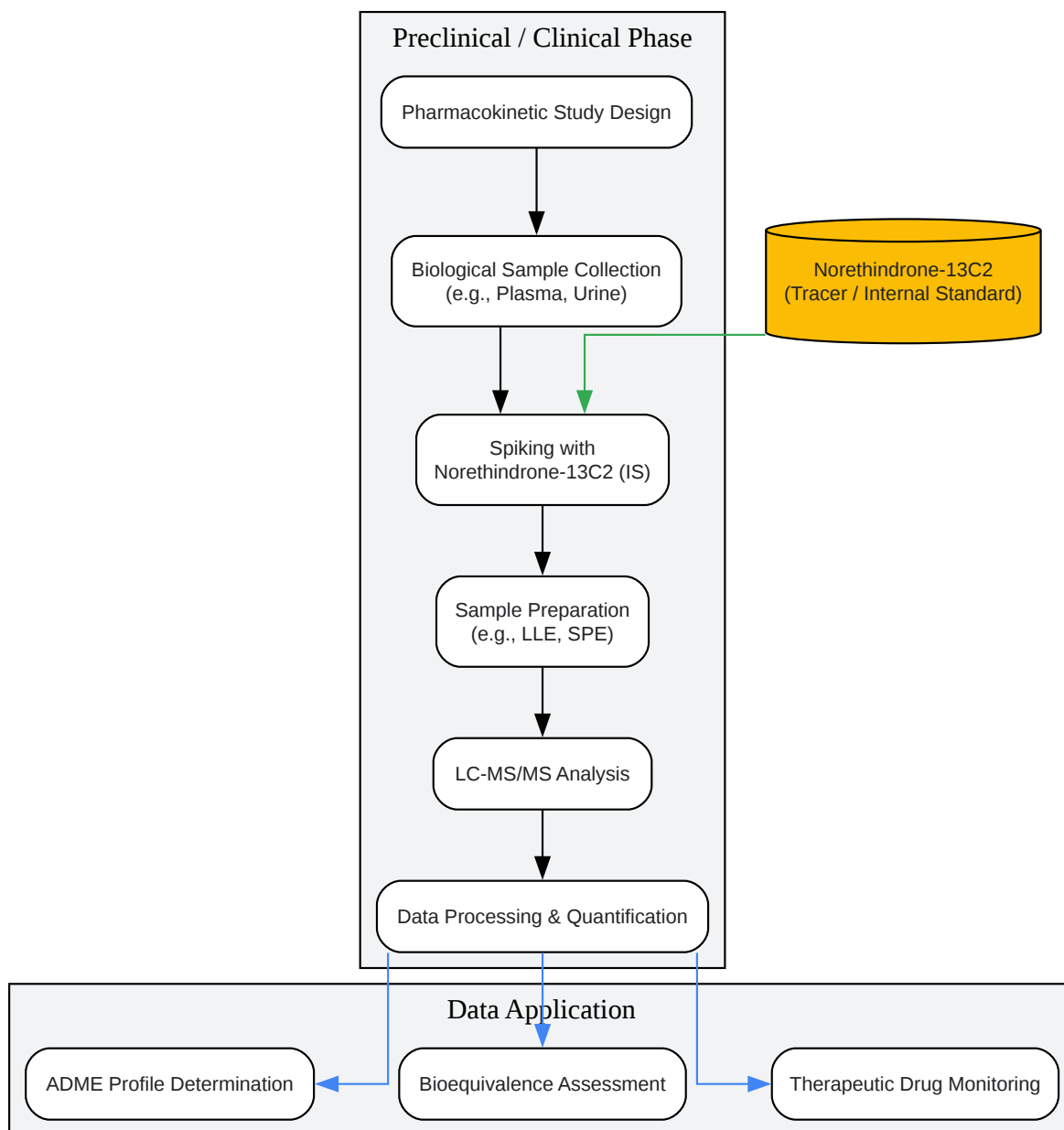
Applications in Research and Development

The primary application of **Norethindrone-13C2** is as an internal standard (IS) for the quantitative bioanalysis of norethindrone.[1] Its use is crucial in studies requiring high sensitivity and accuracy, such as:

- Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) parameters of norethindrone.[6]
- Bioequivalence Studies: Comparing the bioavailability of different formulations of norethindrone.

- Metabolite Identification: Serving as a mass-shifted reference to aid in the identification of norethindrone metabolites.
- Clinical Monitoring: Quantifying therapeutic levels of norethindrone in patient samples.

The workflow below illustrates the general role of **Norethindrone-13C2** in a typical drug development pipeline.



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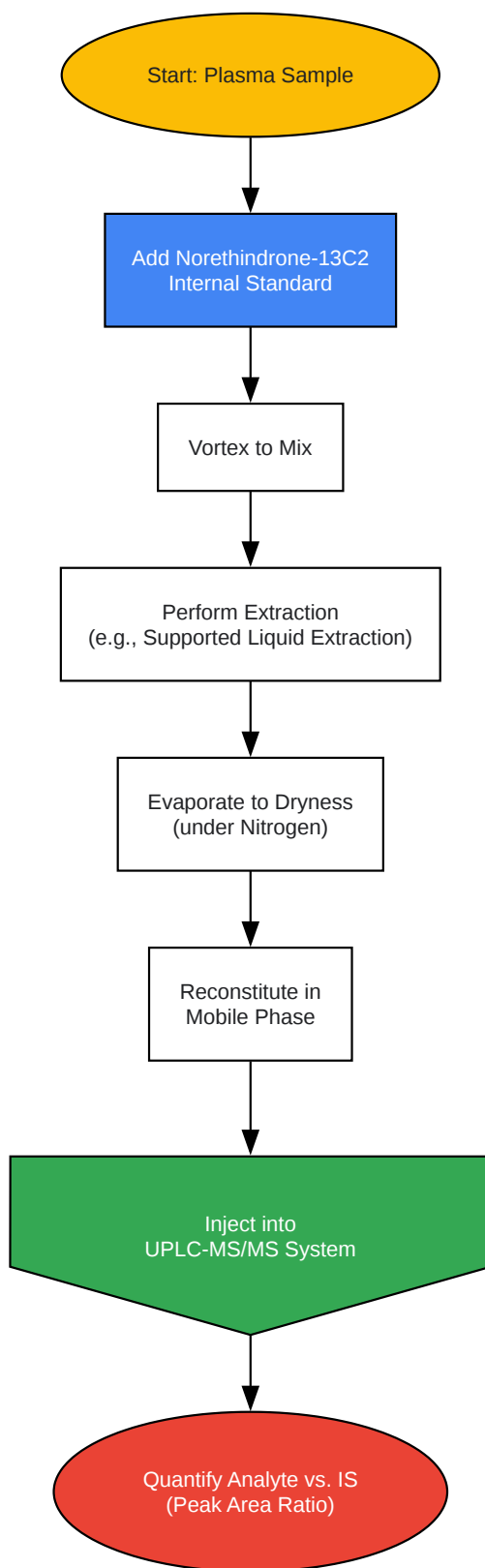
Role of **Norethindrone-13C2** in Quantitative Bioanalysis.

Experimental Protocols: UPLC-MS/MS

Quantification

Quantification of norethindrone at the picogram level is challenging due to its lack of a readily ionizable functional group.^[7] The use of a stable isotope-labeled internal standard like **Norethindrone-13C2** is therefore indispensable. A validated UPLC-MS/MS method often involves sample preparation via liquid-liquid extraction (LLE) or supported liquid extraction (SLE) followed by analysis.

The following workflow outlines a typical bioanalytical method for quantifying norethindrone in human plasma.



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Bioanalytical Workflow for Norethindrone Quantification.

Key Methodological Steps:

- **Sample Fortification:** A known concentration of **Norethindrone-13C2** solution is added to plasma samples, calibrators, and quality control samples.
- **Extraction:** Proteins are precipitated, and the analyte and internal standard are extracted from the plasma matrix. Supported Liquid Extraction (SLE) is an effective technique for this purpose.
- **Concentration:** The solvent from the extraction step is evaporated.
- **Reconstitution:** The dried extract is redissolved in a solution compatible with the liquid chromatography mobile phase.
- **LC-MS/MS Analysis:** The reconstituted sample is injected into a UPLC-MS/MS system. The separation is typically achieved on a C18 column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both norethindrone and **Norethindrone-13C2**.
- **Quantification:** The concentration of norethindrone in the unknown samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

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